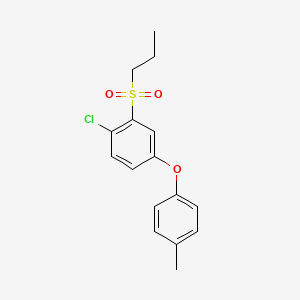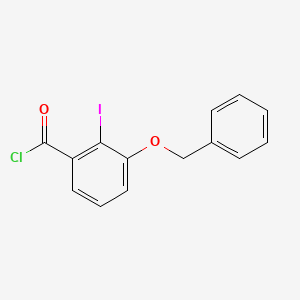
3-(Benzyloxy)-2-iodobenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-2-iodobenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a benzyloxy group and an iodine atom attached to a benzene ring, along with a benzoyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-iodobenzoyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxy-2-iodobenzoic acid.
Formation of Benzyloxy Group: The hydroxyl group of 3-hydroxy-2-iodobenzoic acid is converted to a benzyloxy group through a reaction with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of Benzoyl Chloride: The resulting 3-(Benzyloxy)-2-iodobenzoic acid is then treated with thionyl chloride to convert the carboxylic acid group to a benzoyl chloride group.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzyloxy)-2-iodobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The iodine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products
Amides and Esters: Formed through nucleophilic substitution reactions.
Functionalized Aromatic Compounds: Resulting from electrophilic aromatic substitution.
Aldehydes, Carboxylic Acids, and Alcohols: Products of oxidation and reduction reactions.
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)-2-iodobenzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of functional materials with specific properties.
Biological Studies: Employed in the study of biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)-2-iodobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The benzoyl chloride group acts as an electrophile, readily reacting with nucleophiles to form various derivatives. The iodine atom on the benzene ring can participate in electrophilic aromatic substitution, allowing for further functionalization. The benzyloxy group can undergo oxidation and reduction, leading to the formation of different functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Benzyloxy)-2-bromobenzoyl chloride: Similar structure but with a bromine atom instead of iodine.
3-(Benzyloxy)-2-chlorobenzoyl chloride: Similar structure but with a chlorine atom instead of iodine.
3-(Benzyloxy)-2-fluorobenzoyl chloride: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
3-(Benzyloxy)-2-iodobenzoyl chloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and research.
Eigenschaften
CAS-Nummer |
61559-83-9 |
|---|---|
Molekularformel |
C14H10ClIO2 |
Molekulargewicht |
372.58 g/mol |
IUPAC-Name |
2-iodo-3-phenylmethoxybenzoyl chloride |
InChI |
InChI=1S/C14H10ClIO2/c15-14(17)11-7-4-8-12(13(11)16)18-9-10-5-2-1-3-6-10/h1-8H,9H2 |
InChI-Schlüssel |
RVABRGHCRVCNEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2I)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tributyl{[2-methyl-1-(2-methyloxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14587539.png)
![Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate](/img/structure/B14587540.png)
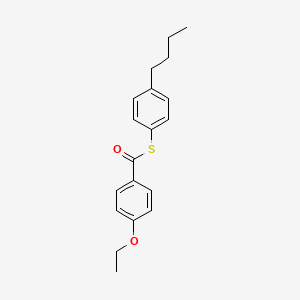
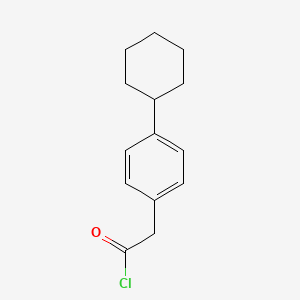
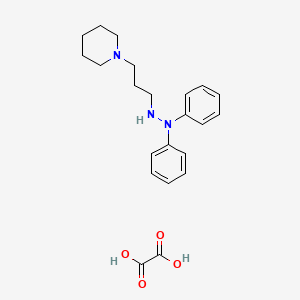
![N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14587571.png)
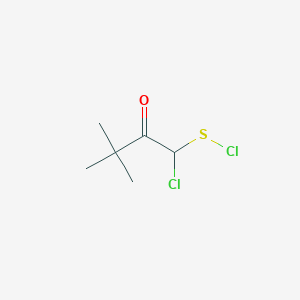
![2,2-Dimethyl-N-[9-(5-methylfuran-2-yl)-9H-purin-6-yl]propanamide](/img/structure/B14587593.png)


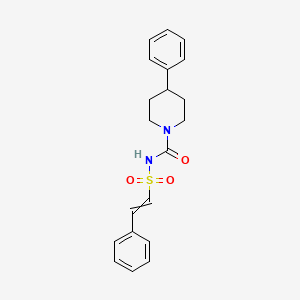
![2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol](/img/structure/B14587613.png)
